molecular formula C15H18N2O4 B2721531 2-[3-(2-methylpropyl)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl]acetic acid CAS No. 1955516-26-3

2-[3-(2-methylpropyl)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl]acetic acid

Cat. No.: B2721531
CAS No.: 1955516-26-3
M. Wt: 290.319
InChI Key: LULOCFKGSGUVNX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The synthesis pathway can vary depending on the starting materials and the conditions under which the reactions are carried out .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and mass spectrometry . These techniques provide information about the connectivity of atoms in the molecule and the types of bonds present.


Chemical Reactions Analysis

The chemical reactions of a compound can be studied to understand its reactivity. This involves investigating how the compound reacts with different reagents and under different conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and reactivity . These properties can be determined through various experimental techniques.

Scientific Research Applications

Isocyanide-Based Synthesis

An efficient method for synthesizing new benzodiazepine derivatives via a five-component condensation reaction involving benzene-1,2-diamine, Meldrum's acid, aldehydes, isocyanides, and water has been developed. This method offers a straightforward approach to creating compounds with potential antibacterial activities (Akbarzadeh, Amanpour, Soorki, & Bazgir, 2012).

Novel Synthesis Methods

Research on the synthesis of 5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepines from 2,5-dimethoxy-2-(dimethoxymethyl)tetrahydrofuran and anthranilic acid alkyl esters has been reported. These compounds have been transformed through a series of chemical reactions, highlighting a new method of creating benzodiazepine derivatives with various applications in medicinal chemistry (Schindler, Mokrov, Likhosherstov, & Gewald, 2008).

Phase Transfer N-alkylation

A study focused on the preparation of benzodiazepinyl acetic and propionic acids through phase transfer alkylation, demonstrating a method for producing these compounds efficiently. This research contributes to the development of processes for creating benzodiazepine derivatives with potential applications in pharmaceuticals (Marc & Pečar, 1998).

Enantioselective Synthesis

The enantioselective synthesis of benzodiazepines with quaternary stereogenic centers is rare and challenging. A study presented a method for achieving high enantioselectivity in the synthesis of quaternary benzodiazepines, which could have significant implications for the design of new drugs with improved pharmacological profiles (Carlier et al., 2006).

Novel One-Pot Synthesis

An innovative and efficient one-pot method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives has been developed. This method provides an alternative approach for the synthesis of benzodiazepine derivatives, demonstrating the versatility and potential of these compounds in various scientific and medicinal applications (Shaabani et al., 2009).

Mechanism of Action

The mechanism of action of a compound, particularly in a biological context, refers to how the compound interacts with biological systems at the molecular level .

Safety and Hazards

The safety and hazards associated with a compound are typically provided in its Material Safety Data Sheet (MSDS). This includes information on the compound’s toxicity, flammability, and precautions for safe handling and storage .

Future Directions

The future directions in the study of a compound could involve exploring new synthesis pathways, investigating new reactions, studying its potential applications, and understanding its biological activity .

Properties

IUPAC Name

2-[3-(2-methylpropyl)-2,5-dioxo-3,4-dihydro-1,4-benzodiazepin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-9(2)7-11-15(21)17(8-13(18)19)12-6-4-3-5-10(12)14(20)16-11/h3-6,9,11H,7-8H2,1-2H3,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULOCFKGSGUVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)N(C2=CC=CC=C2C(=O)N1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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